molecular formula C23H22ClNO4 B1254952 9-Mesityl-10-methylacridinium Perchlorate CAS No. 674783-97-2

9-Mesityl-10-methylacridinium Perchlorate

Cat. No. B1254952
M. Wt: 411.9 g/mol
InChI Key: LFMBERYWDLWXNO-UHFFFAOYSA-M
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Description

9-Mesityl-10-methylacridinium Perchlorate is a versatile chemical compound known for its role in various photochemical and photophysical processes. Its efficiency in type II and electron-transfer photooxygenation reactions under visible light irradiation makes it a subject of interest in the field of organic chemistry. The compound engages in singlet oxygen addition to monoalkenes and demonstrates a switch in oxidative mechanisms when exposed to naphthalene derivatives, showcasing its dual functionality as a sensitizer for both singlet oxygen formation and electron-transfer reactions (Griesbeck & Cho, 2007).

Synthesis Analysis

The synthesis of 9-Mesityl-10-methylacridinium ion is highlighted by its remarkable electron-transfer (ET) state, produced through a single step of photoinduced electron transfer. This ET state is characterized by a longer lifetime and higher energy compared to natural photosynthetic reaction centers, without energy loss due to multistep electron-transfer processes, distinguishing it from natural systems (Fukuzumi et al., 2004).

Molecular Structure Analysis

The molecular structure of 9-Mesityl-10-methylacridinium and its derivatives, such as 9-[(mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate, reveals complex stabilization through a variety of interactions, including electrostatic, C–H⋯O, C–H⋯F, and π–π interactions. These stabilizations contribute to the compound’s distinct structural features and reactivity (Niziołek et al., 2009).

Chemical Reactions and Properties

9-Mesityl-10-methylacridinium Perchlorate acts as a catalyst in various chemical reactions, including dithioacetalization or thioetherification of benzyl alcohols, utilizing aerial dioxygen as a terminal oxidant. The mechanism involves single electron transfer (SET), demonstrating the compound's photocatalytic capabilities (Pramanik et al., 2020).

Physical Properties Analysis

The physical properties of 9-Mesityl-10-methylacridinium Perchlorate, such as solvatochromism, enable its application as a sensor array for multicolor visual discrimination of solvents. This unique feature is based on the compound's composite fluorescent response to various solvent interactions, providing a tool for solvent identification with high accuracy (Du, Deng, & He, 2019).

Scientific Research Applications

1. Dithioacetalization or Thioetherification of Benzyl Alcohols

  • Summary of Application: 9-Mesityl-10-methylacridinium perchlorate is used as a visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols in one pot using aerial dioxygen as a terminal oxidant .
  • Methods of Application: The compound is used as a photocatalyst under visible light. The reaction involves a single electron transfer (SET) mechanism .
  • Results or Outcomes: The use of this compound as a photocatalyst has been rationalized through EPR analysis and Stern–Volmer quenching studies .

2. Synthesis of Phenanthridine-Fused Quinazolinones

  • Summary of Application: 9-Mesityl-10-methylacridinium perchlorate is used as a visible-light photocatalyst for the regioselective intramolecular C–N cross-coupling for the synthesis of 14H-quinazolino [3,2-f]phenanthridin-14-one .
  • Methods of Application: The compound is used as a photocatalyst under visible light (450–470 nm). The reaction involves a radical pathway via a SET mechanism .
  • Results or Outcomes: The use of this compound as a photocatalyst has been rationalized through experiments with BHT, TEMPO, and Stern–Volmer quenching studies .

3. Anti-Markovnikov Hydroamination and Hydroetherification Reactions

  • Summary of Application: 9-Mesityl-10-methylacridinium perchlorate is used as a metal-free, visible-light mediated catalyst for anti-Markovnikov hydroamination and hydroetherification reactions .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves an organic photoredox system .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in the presence of O2 .

4. Metal-Free Ring-Opening Metathesis Polymerization

  • Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a photooxygenation catalyst for metal-free ring-opening metathesis polymerization .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .

5. One-Pot Synthesis of Oxazoles from 2H-Azirines and Aldehydes

  • Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a photooxygenation catalyst for the one-pot synthesis of oxazoles from 2H-azirines and aldehydes .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .

6. Hydrotrifluoromethylation of Styrenes

  • Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the hydrotrifluoromethylation of styrenes .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .

7. Anti-Markovnikov Hydroamination of Alkenes

  • Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the anti-Markovnikov hydroamination of alkenes .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .

8. Addition of Carboxylic Acids to Alkenes

  • Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the addition of carboxylic acids to alkenes .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .

9. Hydrotrifluoromethylation of Styrenes

  • Summary of Application: 9-Mesityl-10-methylacridinium Perchlorate is used as a catalyst for the hydrotrifluoromethylation of styrenes .
  • Methods of Application: The compound is used as a catalyst under visible light. The reaction involves a radical pathway .
  • Results or Outcomes: The use of this compound as a catalyst has been demonstrated in various reactions .

Safety And Hazards

9-Mesityl-10-methylacridinium Perchlorate is classified as an oxidizing solid. It may intensify fire and is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The use of 9-Mesityl-10-methylacridinium Perchlorate as a visible-light photocatalyst for various reactions presents a promising direction for future research .

properties

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMBERYWDLWXNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580419
Record name 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Mesityl-10-methylacridinium Perchlorate

CAS RN

674783-97-2
Record name 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Mesityl-10-methylacridinium Perchlorate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
TK Dinda, P Mal - The Journal of Organic Chemistry, 2022 - ACS Publications
… Herein, we report the activation of the C–Br bond of CBrX 3 (X = Cl, Br) using 9-mesityl-10-methylacridinium perchlorate as a visible-light (12W blue LED, 450–455 nm) photocatalyst for …
Number of citations: 2 pubs.acs.org
M Pramanik, A Mathuri, S Sau, M Das, P Mal - Organic Letters, 2021 - ACS Publications
… We report here, under visible-light irradiation, the catalyst 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-MeClO 4 ) could activate aryl alkynoates and NCS. Next, the cascading …
Number of citations: 14 pubs.acs.org
R Bhanja, SK Bera, P Mal - Chemical Communications, 2023 - pubs.rsc.org
… we demonstrate a regioselective intramolecular C–N cross-coupling for the synthesis of 14H-quinazolino[3,2-f]phenanthridin-14-one by using 9-mesityl-10-methylacridinium perchlorate …
Number of citations: 6 pubs.rsc.org
A Mathuri, B Pal, M Pramanik, P Mal - The Journal of Organic …, 2023 - ACS Publications
… A one-pot synthesis of C–S/C–Se, C–C, and C═O bonds has been shown using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst, molecular oxygen as a terminal oxidant …
Number of citations: 1 pubs.acs.org
M Pramanik, K Choudhuri, A Mathuri… - Chemical …, 2020 - pubs.rsc.org
… We report herein the use of 9-mesityl-10-methylacridinium perchlorate as the visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols in one pot using …
Number of citations: 18 pubs.rsc.org
AG Griesbeck, M Cho - Organic Letters, 2007 - ACS Publications
… The visible-light irradiation of 9-mesityl-10-methylacridinium perchlorate 1 in the presence of monoalkenes and molecular oxygen leads to typical products of singlet oxygen addition (…
Number of citations: 76 pubs.acs.org
K Ohkubo, K Mizushima, S Fukuzumi - Research on Chemical …, 2013 - Springer
… 9-Mesityl-10-methylacridinium perchlorate (Acr + –Mes ClO 4 − ) and substrates shown in Table 1 … band of 9-mesityl-10-methylacridinium perchlorate (Acr + –Mes ClO 4 − ; 5.0 × 10 −3 …
Number of citations: 43 link.springer.com
M Hoshino, H Uekusa, A Tomita… - Journal of the …, 2012 - ACS Publications
Extensive efforts have been devoted to developing electron donor–acceptor systems that mimic the utilization of solar energy that occurs in photosynthesis. X-ray crystallographic …
Number of citations: 74 pubs.acs.org
AC Benniston, A Harriman, P Li… - Journal of the …, 2005 - ACS Publications
… have reported spectroscopic data for 9-mesityl-10-methylacridinium perchlorate at room temperature. We now describe the outcome of an independent investigation of the …
Number of citations: 187 pubs.acs.org
R Martinez-Haya, MM Luna, A Hijarro… - Catalysis Today, 2019 - Elsevier
… Phenol, orto-phenylphenol, 2,4,6-trichlorophenol, pentachlorophenol, p-xylene and 9-mesityl-10-methylacridinium perchlorate were purchased from Sigma Aldrich. Zeolite Y 100 was …
Number of citations: 9 www.sciencedirect.com

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